2,7-Dibromo-9-(2-methylpropyl)fluoren-9-ol
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Overview
Description
2,7-Dibromo-9-(2-methylpropyl)fluoren-9-ol is an organic compound that belongs to the class of fluorenols It is characterized by the presence of two bromine atoms at the 2 and 7 positions, a 2-methylpropyl group at the 9 position, and a hydroxyl group at the 9 position of the fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 9-fluorenone to obtain 2,7-dibromo-9-fluorenone, which is then subjected to further reactions to introduce the 2-methylpropyl group and the hydroxyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9-(2-methylpropyl)fluoren-9-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 2,7-Dibromo-9-(2-methylpropyl)fluoren-9-one.
Reduction: 2,7-Dihydro-9-(2-methylpropyl)fluoren-9-ol.
Substitution: 2,7-Dimethoxy-9-(2-methylpropyl)fluoren-9-ol.
Scientific Research Applications
2,7-Dibromo-9-(2-methylpropyl)fluoren-9-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of materials with specific properties, such as organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of 2,7-Dibromo-9-(2-methylpropyl)fluoren-9-ol involves its interaction with molecular targets and pathways within a system. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms and the 2-methylpropyl group can influence the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9-fluorenone: Lacks the 2-methylpropyl group and hydroxyl group.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Contains two methyl groups at the 9 position instead of a 2-methylpropyl group and hydroxyl group.
9,9-Dioctyl-2,7-dibromofluorene: Contains two octyl groups at the 9 position instead of a 2-methylpropyl group and hydroxyl group .
Properties
Molecular Formula |
C17H16Br2O |
---|---|
Molecular Weight |
396.1 g/mol |
IUPAC Name |
2,7-dibromo-9-(2-methylpropyl)fluoren-9-ol |
InChI |
InChI=1S/C17H16Br2O/c1-10(2)9-17(20)15-7-11(18)3-5-13(15)14-6-4-12(19)8-16(14)17/h3-8,10,20H,9H2,1-2H3 |
InChI Key |
HARWWRYPZFOASH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)O |
Origin of Product |
United States |
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